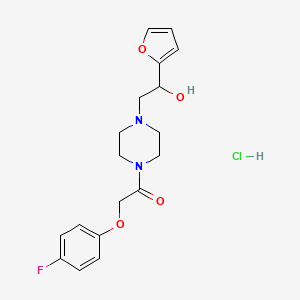

2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

CAS No.: 1396806-53-3

Cat. No.: VC5836904

Molecular Formula: C18H22ClFN2O4

Molecular Weight: 384.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396806-53-3 |

|---|---|

| Molecular Formula | C18H22ClFN2O4 |

| Molecular Weight | 384.83 |

| IUPAC Name | 2-(4-fluorophenoxy)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride |

| Standard InChI | InChI=1S/C18H21FN2O4.ClH/c19-14-3-5-15(6-4-14)25-13-18(23)21-9-7-20(8-10-21)12-16(22)17-2-1-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H |

| Standard InChI Key | KBGDHNXQQGFNMK-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC(C2=CC=CO2)O)C(=O)COC3=CC=C(C=C3)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, serving as a conformational scaffold .

-

4-Fluorophenoxy group: Attached via an ethanone linker, introducing electron-withdrawing effects and potential pharmacokinetic modulation .

-

2-(Furan-2-yl)-2-hydroxyethyl side chain: A polar substituent contributing to hydrogen bonding capacity and stereochemical complexity .

The hydrochloride salt form enhances solubility, a common modification for bioactive molecules .

Physicochemical Properties

While experimental data for this specific compound are sparse, analogs provide proxy metrics:

| Property | Value (Analog) | Source Compound |

|---|---|---|

| Molecular Formula | C₁₈H₂₂ClFN₂O₄ | |

| Molecular Weight | 384.8 g/mol | |

| LogP (Predicted) | ~2.1 | |

| Hydrogen Bond Donors | 3 |

The fluorine atom at the para position of the phenoxy group likely enhances metabolic stability compared to non-fluorinated analogs . The furan ring’s electron-rich nature may facilitate π-π interactions with biological targets.

Synthesis and Structural Elucidation

Synthetic Pathways

Piperazine derivatives of this class typically involve multi-step sequences:

-

Piperazine functionalization: Alkylation or acylation at the nitrogen positions. For example, reacting piperazine with 2-(furan-2-yl)-2-hydroxyethyl bromide introduces the side chain.

-

Ethanone linker installation: Coupling the modified piperazine with 4-fluorophenoxy acetyl chloride via nucleophilic acyl substitution .

-

Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity .

A patent detailing analogous HIF-1α inhibitors (US9315507B2) describes similar strategies, utilizing adamantyl-phenoxy intermediates and piperazine acylation .

Analytical Characterization

Key techniques for structural verification include:

-

NMR spectroscopy: Distinct signals for the furan protons (δ 6.2–7.4 ppm) and piperazine methylenes (δ 2.5–3.5 ppm).

-

Mass spectrometry: Molecular ion peak at m/z 384.8 (M+H⁺) consistent with the molecular formula .

-

X-ray crystallography: Resolves the spatial arrangement of the hydroxyethyl side chain, critical for assessing stereochemistry .

Comparative Analysis with Analogous Compounds

Structural Variants

Comparing the target compound to related molecules highlights design choices:

The 4-fluorophenoxy group in the target compound may confer superior metabolic stability compared to the methyl-substituted analog VC4196703 .

Future Directions and Challenges

Research Priorities

-

In vitro profiling: Screen for affinity at serotonin receptors and kinase targets .

-

ADMET studies: Assess permeability, cytochrome P450 interactions, and toxicity .

-

Synthetic optimization: Explore stereoselective routes to isolate enantiomers with enhanced activity .

Industrial Applications

Given the compound’s structural similarity to patented HIF-1α inhibitors, oncology applications warrant exploration . Additionally, the furan moiety’s antimicrobial potential could position it as a dual-action therapeutic.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume